

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Ethynylpyridine Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethynylpyridine

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This guide provides a detailed spectroscopic comparison of the three structural isomers of ethynylpyridine: **2-ethynylpyridine**, 3-ethynylpyridine, and 4-ethynylpyridine. The position of the ethynyl group on the pyridine ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of each molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including materials science and as precursors in medicinal chemistry. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside standardized experimental protocols.

Spectroscopic Data Summary

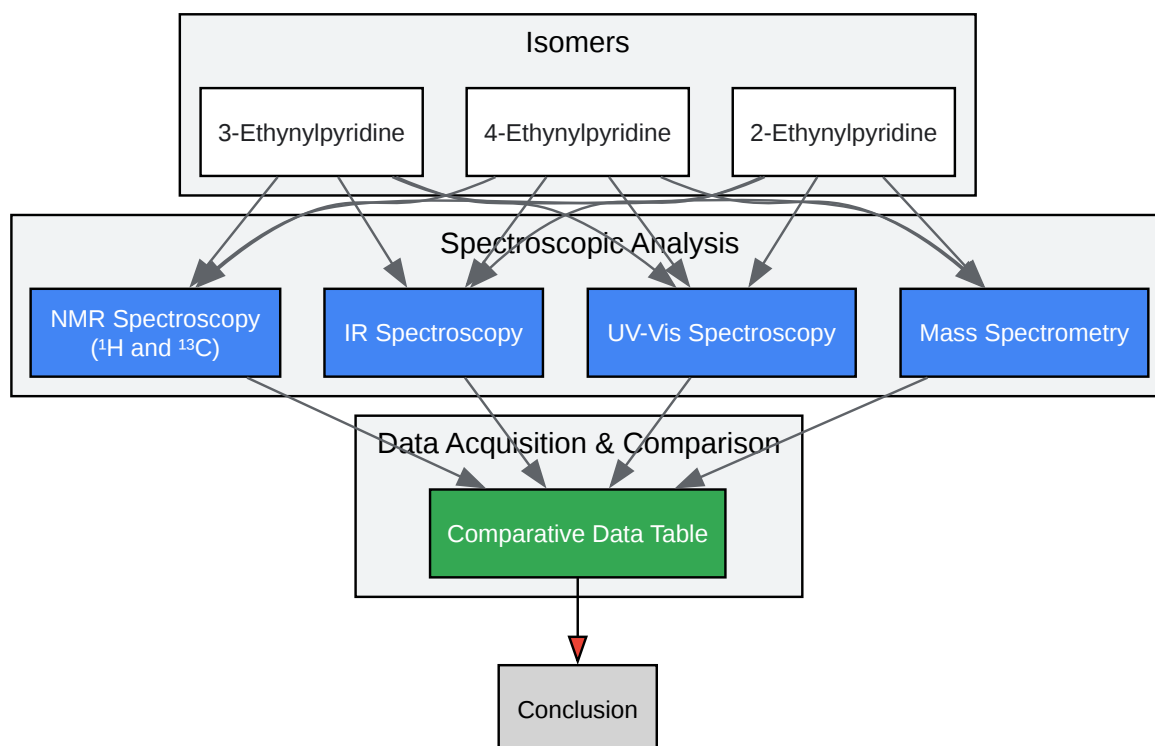
The following table summarizes the key spectroscopic data for the three ethynylpyridine isomers. All NMR data is referenced to tetramethylsilane (TMS).

Spectroscopic Technique	2-Ethynylpyridine	3-Ethynylpyridine	4-Ethynylpyridine
¹ H NMR (CDCl ₃ , δ in ppm)	8.58 (ddd, 1H), 7.68 (td, 1H), 7.50 (d, 1H), 7.25 (ddd, 1H), 3.15 (s, 1H)	8.75 (d, 1H), 8.58 (dd, 1H), 7.80 (dt, 1H), 7.30 (dd, 1H), 3.18 (s, 1H)	8.62 (dd, 2H), 7.35 (dd, 2H), 3.20 (s, 1H)
¹³ C NMR (CDCl ₃ , δ in ppm)	150.2, 143.0, 136.4, 127.8, 122.9, 83.1, 78.9	152.8, 149.1, 138.9, 123.3, 119.9, 82.0, 79.8	150.1 (2C), 131.0, 125.0 (2C), 82.5, 80.9
¹ H NMR (DMSO-d ₆ , δ in ppm)	8.54 (d, 1H), 7.80 (t, 1H), 7.52 (d, 1H), 7.35 (dd, 1H), 4.35 (s, 1H)	8.68 (s, 1H), 8.52 (d, 1H), 7.90 (d, 1H), 7.42 (dd, 1H), 4.30 (s, 1H)	8.58 (d, 2H), 7.40 (d, 2H), 4.40 (s, 1H)
¹³ C NMR (DMSO-d ₆ , δ in ppm)	150.0, 142.1, 136.8, 128.0, 123.5, 83.8, 81.0	152.1, 148.9, 139.1, 123.8, 120.5, 82.5, 81.5	149.9 (2C), 130.5, 125.2 (2C), 83.0, 82.8
IR (Neat, cm ⁻¹)	~3300 (≡C-H), ~2100 (C≡C), ~1580, 1470 (C=C, C=N)	~3300 (≡C-H), ~2100 (C≡C), ~1585, 1480 (C=C, C=N)	~3300 (≡C-H), ~2100 (C≡C), ~1595, 1495 (C=C, C=N)
UV-Vis (Methanol, λ _{max} in nm)	~240, ~280	~235, ~275	~230, ~270
Mass Spectrometry (EI, m/z)	103 (M ⁺), 76, 51	103 (M ⁺), 76, 51	103 (M ⁺), 76, 51

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the ethynylpyridine isomers.

Workflow for Spectroscopic Comparison of Ethynylpyridine Isomers



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com